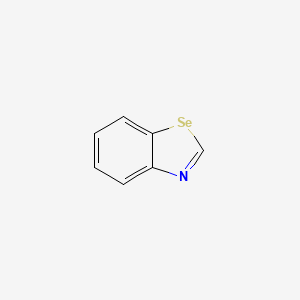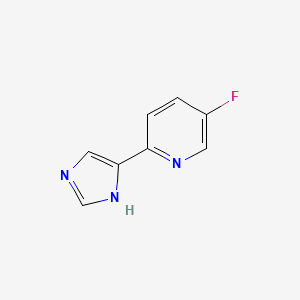![molecular formula C10H9N3S B8782766 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)
5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole with styrene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of thiadiazole exhibit significant biological activity, which can be harnessed for therapeutic purposes .
Industry: In the industrial sector, 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance .
Mechanism of Action
The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibition .
Comparison with Similar Compounds
- 5-Amino-1,3,4-Thiadiazole-2-Thiol
- 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide
- 5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid
Uniqueness: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is unique due to the presence of the styrene moiety, which imparts distinct chemical and biological properties. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications .
Properties
Molecular Formula |
C10H9N3S |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
5-(2-phenylethenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13) |
InChI Key |
MFAWSDUTTXHYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
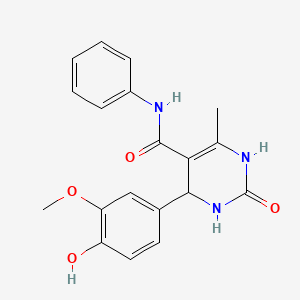
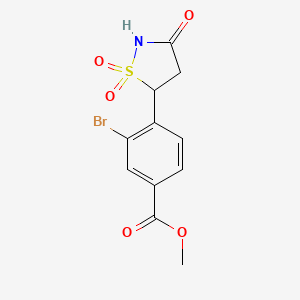

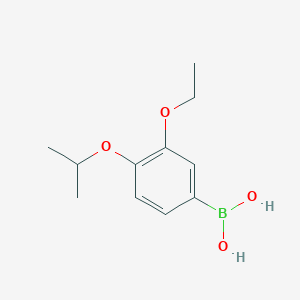
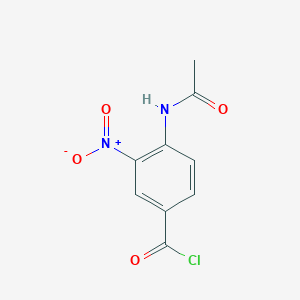
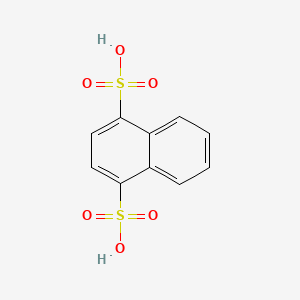


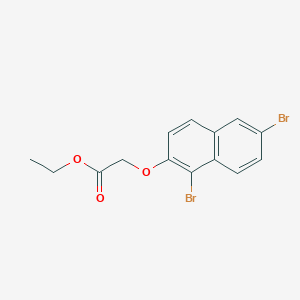
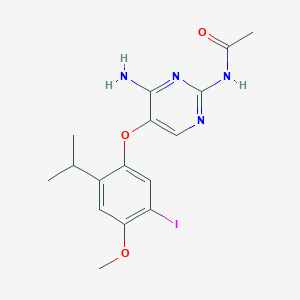

![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
